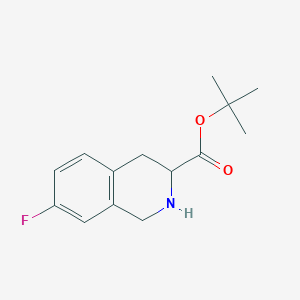![molecular formula C9H7ClF3NO2 B2552771 2-Chloro-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide CAS No. 2249031-78-3](/img/structure/B2552771.png)
2-Chloro-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide is an organic compound that features a trifluoromethyl group, a hydroxy group, and a chloroacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-(trifluoromethyl)aniline.
Acylation: The aniline derivative undergoes acylation with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired chloroacetamide product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions
2-Chloro-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro group or to convert the amide to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of 2-Chloro-N-[4-oxo-3-(trifluoromethyl)phenyl]acetamide.
Reduction: Formation of 2-Chloro-N-[4-hydroxy-3-(trifluoromethyl)phenyl]ethylamine.
科学研究应用
2-Chloro-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biology: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Industry: The compound is explored for its use in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological targets, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The chloroacetamide moiety can undergo nucleophilic attack, leading to covalent modification of target proteins.
相似化合物的比较
Similar Compounds
2-Chloro-N-[4-hydroxyphenyl]acetamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N-[4-Hydroxy-3-(trifluoromethyl)phenyl]acetamide:
4-Hydroxy-3-(trifluoromethyl)aniline: The precursor to the compound, lacking the acetamide moiety.
Uniqueness
2-Chloro-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the trifluoromethyl and chloroacetamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-chloro-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-4-8(16)14-5-1-2-7(15)6(3-5)9(11,12)13/h1-3,15H,4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUQMKBXYMVBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(Methylsulfanyl)phenyl]urea](/img/structure/B2552688.png)
![[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2552690.png)


![2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B2552695.png)

![methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate](/img/structure/B2552699.png)


![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2552703.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2552705.png)
![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2552707.png)
![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[2-(morpholin-4-yl)ethyl]amino}prop-2-enenitrile](/img/structure/B2552709.png)
